molecular formula C12H8BrF B1271556 3-Bromo-4-Fluorobiphenyl CAS No. 306935-88-6

3-Bromo-4-Fluorobiphenyl

Cat. No. B1271556
M. Wt: 251.09 g/mol
InChI Key: COWXPZSVUXHAFS-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobiphenyl is a compound of interest in various fields of chemistry and materials science due to its potential applications in pharmaceuticals, liquid crystal displays, and as an intermediate in organic synthesis. The presence of both bromine and fluorine atoms on the biphenyl structure allows for selective reactions and modifications, making it a versatile building block for further chemical transformations .

Synthesis Analysis

The synthesis of halogenated biphenyls, such as 3-bromo-4-fluorobiphenyl, can be achieved through various methods. A practical synthesis approach for a related compound, 2-fluoro-4-bromobiphenyl, has been reported, which involves the diazotization of 2-fluoro-4-bromoaniline followed by a coupling reaction. This method avoids the use of expensive palladium catalysts and toxic phenylboronic acid, making it more suitable for large-scale production . Additionally, the synthesis of 4-bromo-4'-hydroxybiphenyl, another related compound, has been studied, indicating the versatility of bromination reactions in the presence of protective groups .

Molecular Structure Analysis

The molecular structure of halogenated biphenyls is characterized by the presence of two phenyl rings connected by a single bond, with halogen atoms substituted at specific positions. The introduction of fluorine and bromine atoms can influence the electronic properties and conformation of the biphenyl ring system. For instance, in the case of 4-bromodiphenyl ether and its fluorinated analogues, the C-F bond lengths and the interior ring angles were found to be affected by hyperconjugation and electron-density differences .

Chemical Reactions Analysis

Halogenated biphenyls can undergo various chemical reactions, including cross-coupling reactions, which are facilitated by the presence of halogen atoms. For example, 4-18F-1-bromo-4-fluorobenzene has been used in palladium-promoted cross-coupling reactions with organostannanes, demonstrating the reactivity of such compounds in forming carbon-carbon bonds . The presence of fluorine also affects the oxidation potential and reactivity towards electropolymerization, as seen in the study of 3-fluoro-4-hexylthiophene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-4-fluorobiphenyl are influenced by the halogen substituents. The introduction of fluorine can increase the oxidation potential and affect the electronic properties of the compound, as observed in related studies . The presence of bromine allows for selective bromination reactions and facilitates the synthesis of various derivatives . The molecular structure, including bond lengths and angles, is also affected by the halogen atoms, which can be analyzed using X-ray crystallography and computational methods .

Scientific Research Applications

  • Scientific Field: Proteomics Research

    • Application Summary : 3-Bromo-4-fluorobiphenyl is a specialty product used for proteomics research .
    • Results or Outcomes : The specific results or outcomes of its use in proteomics research are not provided in the source .
  • Scientific Field: Organic Chemistry

    • Application Summary : 4-Bromo-4-fluorobiphenyl may be used in the preparation of 5,5’-bis (4’-fluoro-biphenyl-4-yl)-2,2’:5’,2’-terthiophene (p -F2BP3T), a fluorinated inducing layer for weak epitaxy growth (WEG) .
    • Results or Outcomes : The specific results or outcomes of its use in this context are not provided in the source .
  • Scientific Field: Crystallography
    • Application Summary : The crystals of 3-Bromo-4-Fluorobiphenyl belong to the monoclinic crystal system and P 2 1 / c space group .
    • Results or Outcomes : The specific results or outcomes of its use in crystallography are not provided in the source .
  • Scientific Field: Organic Synthesis
    • Application Summary : 3-Bromo-4-Fluorobiphenyl may be used in the preparation of 5,5’-bis (4’-fluoro-biphenyl-4-yl)-2,2’:5’,2’-terthiophene (p -F2BP3T), a fluorinated inducing layer for weak epitaxy growth (WEG) .
    • Results or Outcomes : The specific results or outcomes of its use in this context are not provided in the source .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Bromo-4-Fluorobiphenyl . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-bromo-1-fluoro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWXPZSVUXHAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378412
Record name 3-Bromo-4-Fluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-Fluorobiphenyl

CAS RN

306935-88-6
Record name 3-Bromo-4-fluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-Fluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-fluorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJS Dewar, AP Marchand - Journal of the American Chemical …, 1966 - ACS Publications
Derivatives of 4-fluorobiphenyl with a variety of substituents in the 3'and 4'positions, and derivatives of 4-fluoroterphenyl with substituents in the 3" position, have been synthesized and …
Number of citations: 56 pubs.acs.org

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